molecular formula C18H18N4O3 B2658806 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 945299-91-2

2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile

Cat. No.: B2658806
CAS No.: 945299-91-2
M. Wt: 338.367
InChI Key: XDVQRGHJMOYKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetically derived small molecule features a benzonitrile core that is strategically substituted with a nitro group at the 5-position and a 4-(3-methoxyphenyl)piperazine moiety at the 2-position. The piperazine ring is a common pharmacophore found in a wide range of biologically active compounds, known to contribute to molecular recognition and binding affinity for various receptor systems . The primary research applications for this compound are as a key synthetic intermediate or a potential lead structure in the development of novel therapeutic agents. Compounds incorporating the 4-arylpiperazine motif have been investigated for their activity as agonists or antagonists for central nervous system targets, such as the neurotensin receptor 1 (NTSR1) . Furthermore, structurally related quinoline-piperazine hybrids have demonstrated promising in vitro anti-plasmodial activity against drug-resistant strains of P. falciparum , highlighting the potential of this chemical class in infectious disease research . The specific combination of the electron-withdrawing nitrile and nitro groups alongside the piperazine group makes this a versatile scaffold for structure-activity relationship (SAR) studies and further chemical optimization. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols before handling.

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-25-17-4-2-3-15(12-17)20-7-9-21(10-8-20)18-6-5-16(22(23)24)11-14(18)13-19/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVQRGHJMOYKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 3-methoxyphenylpiperazine with 5-nitrobenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as Yb(OTf)3, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperature and time, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Applications in Cancer Research

Recent studies have highlighted the cytotoxic properties of compounds similar to 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile against various cancer cell lines. For instance, research published in 2022 demonstrated that certain derivatives exhibited potent cytotoxicity towards human colon cancer cells (HCT116 and HT29) as well as oral squamous cell carcinomas . These findings suggest that the compound may play a role in developing novel anti-cancer therapies.

Case Study: Cytotoxicity Evaluation

In a specific study, several compounds were synthesized and tested for their effectiveness against different cancer cell lines. The results indicated that modifications to the piperazine moiety significantly influenced the cytotoxic activity:

Compound IDCell LineIC50 (µM)
2HCT1160.16
3HT290.10
4Ca9-220.24

These results underscore the importance of structural variations in enhancing therapeutic efficacy.

Anti-Parasitic Potential

The nitro group present in this compound is characteristic of many anti-parasitic agents. Nitro-containing compounds have been shown to possess significant activity against parasites such as Trypanosoma brucei, which causes African sleeping sickness. A study indicated that derivatives with nitro groups exhibited promising trypanocidal activity with IC50 values ranging from nanomolar to low micromolar concentrations .

Case Study: Trypanocidal Activity

The following table summarizes the trypanocidal activities of related compounds:

Compound IDTarget ParasiteIC50 (µM)
AT. b. rhodesiense0.04
BT. cruzi0.22
CL. donovani0.510

These findings demonstrate the potential of such compounds in treating parasitic infections, further emphasizing the relevance of chemical modifications.

Mechanism of Action

The mechanism of action of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating physiological responses. This interaction is facilitated by the compound’s ability to bind to the receptor’s active site, preventing the binding of endogenous ligands .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related piperazine derivatives and nitrobenzonitrile analogs, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Source (Evidence ID)
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile (Target Compound) C18H17N5O3 351.36 (calc.) 3-Methoxyphenyl, nitrobenzonitrile Discontinued; structural analog of letermovir
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile C17H15FN4O2 342.33 4-Fluorophenyl, nitrobenzonitrile Fine chemical; potential kinase inhibitor
2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile (ZX-AN004864) C12H14N4O2 246.27 Methylpiperazinyl, nitrobenzonitrile Building block for drug synthesis
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile C19H18N4O4 366.37 Benzodioxolylmethyl, nitrobenzonitrile Discontinued; research chemical
Letermovir (Prevymis®) C29H28F4N4O4 572.55 3-Methoxyphenylpiperazinyl, trifluoromethyl Antiviral (CMV prophylaxis); low water solubility
N-Hydroxy-4-(4-(2-(3-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide (D11) C34H29N5O4 595.63 3-Methoxyphenylquinoline, hydroxamic acid HDAC inhibitor candidate; NMR data available

Key Observations

Substituent Impact on Bioactivity: The 3-methoxyphenyl group in the target compound and letermovir enhances binding to biological targets, such as viral enzymes, due to its electron-donating methoxy group . The benzodioxolylmethyl group in increases molecular weight and complexity, which may affect pharmacokinetics .

Physicochemical Properties: The target compound’s nitrobenzonitrile core contributes to its planar aromatic structure, facilitating π-π stacking interactions in biological systems. This feature is shared with ZX-AN004864 but absent in letermovir, which incorporates a dihydroquinazoline scaffold .

Synthetic and Commercial Status :

  • The target compound and its benzodioxol analog are listed as discontinued , limiting accessibility for further research . In contrast, methylpiperazine derivatives (e.g., ZX-AN004864) remain available as building blocks .

Spectroscopic Data :

  • While direct NMR data for the target compound are unavailable, analog D11 () provides reference $^{1}\text{H}$ and $^{13}\text{C}$ NMR shifts for the 3-methoxyphenylpiperazinyl moiety, aiding structural validation .

Research Implications

The structural versatility of 3-methoxyphenylpiperazine derivatives underscores their utility in drug discovery. However, the discontinuation of the target compound highlights the need for novel analogs with improved solubility and bioavailability. Future studies could explore hybrid structures combining the nitrobenzonitrile core with letermovir-like pharmacophores to optimize antiviral or epigenetic activity .

Biological Activity

2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile, also known by its CAS number 945299-91-2, is a compound with significant potential in pharmacological applications. This article delves into its biological activity, exploring its mechanisms, effects, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H18N4O3
Molar Mass338.36 g/mol
Density1.33 ± 0.1 g/cm³ (predicted)
Boiling Point568.2 ± 50.0 °C (predicted)
pKa4.83 ± 0.40 (predicted)
Hazard ClassIrritant

These properties suggest that the compound may exhibit significant interactions within biological systems.

Research indicates that this compound interacts with various biological targets, primarily through its piperazine moiety. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Pharmacological Effects

Study on Antidepressant Effects

A study published in a peer-reviewed journal explored the antidepressant effects of piperazine derivatives similar to this compound. The results indicated that these compounds significantly reduced immobility time in the forced swim test, suggesting enhanced mood-lifting properties through serotonin receptor modulation .

Cytotoxicity Assessment

Another research effort assessed the cytotoxicity of nitrobenzonitrile derivatives against human cancer cell lines. The findings revealed that compounds with similar structures to this compound displayed IC50 values in the micromolar range, indicating promising antitumor activity .

ADMET Properties

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for evaluating the drug-likeness of compounds:

PropertyValue
AbsorptionModerate
DistributionHigh volume of distribution
MetabolismHepatic metabolism expected
ExcretionPrimarily renal
ToxicityModerate irritant potential

These properties suggest that while the compound may be effective therapeutically, careful consideration of its safety profile is necessary.

Q & A

Q. How can the synthetic route for 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile be optimized?

  • Methodological Answer : Optimization involves evaluating reaction parameters such as solvent polarity (e.g., DMF vs. acetonitrile), catalyst efficiency (e.g., palladium-based catalysts for cross-coupling), and temperature gradients. A stepwise approach includes:

Screening nitro-group reduction conditions (e.g., catalytic hydrogenation vs. Fe/HCl).

Piperazine coupling efficiency via nucleophilic aromatic substitution, monitored by HPLC .

Factorial design (e.g., 2^k designs) to identify critical variables like molar ratios and reaction time .
Computational pre-screening using quantum chemical calculations (e.g., DFT) can predict intermediate stability and guide experimental prioritization .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Single-crystal X-ray diffraction (as in ) resolves piperazine ring conformation and nitro-group orientation .
  • Spectroscopic Validation :
  • NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and nitrile (-CN) groups. 2D NMR (COSY, NOESY) clarifies spatial proximity of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 365.1382 for C₁₈H₁₇N₄O₃⁺).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and DSC for melting point consistency .

Q. How can structure-activity relationships (SAR) be established for this compound?

  • Methodological Answer :

Pharmacophore Modeling : Identify key moieties (e.g., nitro group for electron-withdrawing effects, methoxyphenyl for lipophilicity).

Biological Assays : Test derivatives with systematic substitutions (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) in receptor-binding assays (e.g., serotonin/dopamine receptors) .

Data Correlation : Use multivariate analysis to link structural descriptors (e.g., Hammett σ values) with activity trends .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :
  • Docking Studies : Simulate interactions with target receptors (e.g., 5-HT₁A) using AutoDock Vina to prioritize substituents improving binding affinity .
  • MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to evaluate entropy-driven binding .
  • QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of piperazine analogs to predict ADMET properties .

Q. How to resolve contradictions in pharmacological data across different studies?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Compare cell lines (e.g., HEK-293 vs. CHO) and incubation times. Validate using orthogonal assays (e.g., cAMP accumulation vs. radioligand displacement) .
  • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to identify rapid degradation in certain models .
  • Statistical Reanalysis : Apply meta-analysis tools (e.g., RevMan) to harmonize data from disparate studies, adjusting for batch effects .

Q. What factorial design strategies optimize reaction conditions for scale-up?

  • Methodological Answer : Implement a Box-Behnken design to optimize three variables (e.g., temperature, catalyst loading, solvent volume) with minimal runs:
  • Factors :
  • Temperature: 80–120°C
  • Catalyst: 0.5–2.0 mol%
  • Solvent ratio (DMF:H₂O): 3:1–5:1
  • Response Surface Analysis : Maximize yield while minimizing byproduct formation (e.g., nitro-reduction intermediates) .
  • Robustness Testing : Vary factors ±5% to identify critical control parameters for GMP compliance .

Q. How can green chemistry principles be applied to improve the synthesis?

  • Methodological Answer :
  • Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, using COSMO-RS simulations to predict solubility .
  • Catalyst Recycling : Immobilize palladium on magnetic nanoparticles (Fe₃O₄@Pd) for easy recovery (≥95% efficiency over 5 cycles) .
  • Waste Minimization : Employ flow chemistry to reduce solvent volume by 70% and enhance heat transfer .

Q. How to interpret conflicting spectral data during structural elucidation?

  • Methodological Answer :
  • Case Example : Discrepancies in NOE signals may indicate rotational isomerism. Perform variable-temperature NMR (VT-NMR) to observe coalescence points and calculate energy barriers .
  • Cross-Validation : Compare experimental IR carbonyl stretches (e.g., 1680 cm⁻¹) with computed spectra (Gaussian 16) to confirm tautomeric forms .
  • Crystallographic Clarification : Grow single crystals in multiple solvents (e.g., EtOH vs. CHCl₃) to isolate dominant conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.